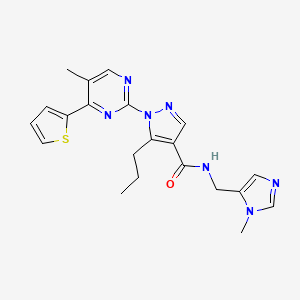
Insulin levels modulator
描述
Insulin levels modulators are compounds that influence the action or secretion of insulin, a hormone crucial for regulating glucose metabolism. These modulators can either enhance or inhibit insulin activity, thereby playing a significant role in managing conditions like diabetes mellitus and insulin resistance. By modulating insulin levels, these compounds help maintain normoglycemia and prevent hyperglycemia or hypoglycemia.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of insulin levels modulators involves complex organic reactions. One common approach is the chemical modification of existing insulin molecules or the synthesis of small molecules that can interact with insulin receptors. These reactions often require specific catalysts, controlled temperatures, and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of insulin levels modulators typically involves large-scale organic synthesis in specialized reactors. The process includes steps like purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards. Advanced techniques like recombinant DNA technology are also employed to produce insulin analogs with modified properties.
Types of Reactions:
Oxidation: Insulin levels modulators can undergo oxidation reactions, which may alter their efficacy or stability.
Reduction: Reduction reactions can modify the functional groups in these compounds, affecting their interaction with insulin receptors.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the synthesis of insulin analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions are modified insulin molecules or small molecules that can effectively modulate insulin activity. These products are then tested for their biological activity and stability.
科学研究应用
Insulin levels modulators have a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of insulin and its analogs.
Biology: Help in understanding the biological pathways involved in insulin signaling and glucose metabolism.
Medicine: Crucial in the development of new treatments for diabetes and other metabolic disorders.
Industry: Used in the production of insulin analogs and other therapeutic agents.
作用机制
The mechanism of action of insulin levels modulators involves their interaction with insulin receptors on the cell surface. These modulators can either enhance or inhibit the receptor’s activity, thereby influencing the downstream signaling pathways. The primary molecular targets include the insulin receptor substrate proteins and various kinases involved in the insulin signaling pathway .
相似化合物的比较
Insulin-like growth factor 1 receptor modulators: These compounds also interact with receptors similar to insulin receptors but have different biological effects.
Glucagon-like peptide 1 receptor agonists: These compounds enhance insulin secretion in response to glucose levels.
Uniqueness: Insulin levels modulators are unique in their ability to directly influence insulin activity, making them highly effective in managing blood glucose levels. Unlike other compounds that may have broader effects, insulin levels modulators specifically target insulin signaling pathways, providing a more targeted approach to treatment .
属性
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]-1-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)-5-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS/c1-4-6-17-16(20(29)23-11-15-10-22-13-27(15)3)12-25-28(17)21-24-9-14(2)19(26-21)18-7-5-8-30-18/h5,7-10,12-13H,4,6,11H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIGHGGCWSBIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=C(C(=N2)C3=CC=CS3)C)C(=O)NCC4=CN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















